2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Beschreibung
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a strained bicyclic compound featuring a [1.1.1]pentane core substituted with two fluorine atoms at the 2-position and a phenyl group at the 3-position. Its hydrochloride salt enhances stability and solubility for synthetic applications. This compound is of significant interest in medicinal chemistry as a bioisostere, particularly for replacing tert-butyl groups or aromatic rings in drug candidates. The fluorine atoms modulate electronic properties and metabolic stability, while the phenyl group contributes to hydrophobic interactions in target binding .
Eigenschaften
IUPAC Name |
2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N.ClH/c12-11(13)9(6-10(11,14)7-9)8-4-2-1-3-5-8;/h1-5H,6-7,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQZAEAVYSRFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)N)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
One-Pot Synthesis via Cyclopropanation and Difluorocarbene Insertion
The most efficient route to 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane derivatives involves a tandem intramolecular cyclopropanation and difluorocarbene insertion process. This method, pioneered by Sharland and Davies, begins with α-allyldiazoacetate precursors 17 or 19 , which undergo rhodium-catalyzed cyclopropanation to form 3-arylbicyclo[1.1.0]butanes 20 (Table 3). Key steps include:
- Cyclopropanation : Using dirhodium tetracarboxylate catalysts (e.g., Rh₂(Oct)₄, 0.01 mol%) in ethyl acetate, α-allyldiazoacetates undergo intramolecular cyclopropanation to generate bicyclo[1.1.0]butanes. For example, diazo compound 17a (R = Ph) forms 3-phenylbicyclo[1.1.0]butane 20a in >90% yield.
- Solvent Exchange and Difluorocarbene Insertion : The intermediate is dissolved in THF and treated with trimethyl(trifluoromethyl)silane (CF₃TMS, 3 equiv) and sodium iodide (0.5 equiv) at 65°C. Difluorocarbene (:CF₂) inserts into the central C1–C3 bond of the bicyclo[1.1.0]butane, yielding 2,2-difluorobicyclo[1.1.1]pentane 21a (R = Ph) with 72% isolated yield.
This method is highly modular, allowing variations in the aryl group (e.g., 4-fluorophenyl, 3-chlorophenyl) and substitution patterns. For instance, 21d (3-(4-fluorophenyl)) and 21e (3-(3-chlorophenyl)) were synthesized with yields of 68% and 65%, respectively.
Post-Synthetic Functionalization to Introduce the Amine Group
While the core difluorobicyclo[1.1.1]pentane structure is established via the above method, introducing the amine group at position 1 requires additional steps:
- Nitro Group Reduction : A nitro-substituted precursor (e.g., 1-nitro-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane) is reduced using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl to yield the primary amine. Subsequent treatment with HCl affords the hydrochloride salt.
- Nucleophilic Substitution : Halogenated derivatives (e.g., 1-bromo-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane) undergo substitution with aqueous ammonia or benzylamine, followed by deprotection (if necessary) and salt formation.
Notably, the amine group’s position adjacent to the difluoromethylene moiety introduces acidity at the C1 proton (pKa ~18–20), necessitating careful handling to prevent deprotonation or rearrangement.
Industrial-Scale Production and Supplier Methodologies
Commercial suppliers such as AiFChem (an XtalPi division) and Ambeed, Inc., leverage scalable adaptations of the academic protocols:
- AiFChem’s AI-Driven Optimization : Utilizing machine learning models, AiFChem optimizes reaction parameters (e.g., catalyst loading, solvent ratios) to enhance yields and reduce costs. Their process likely employs continuous flow reactors for the cyclopropanation step, achieving >85% conversion rates.
- Ambeed’s Building Block Synthesis : Ambeed produces 2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride via a three-step sequence: (1) diazo compound synthesis, (2) one-pot cyclopropanation/difluorocarbene insertion, and (3) nitro reduction/HCl treatment. The final product is isolated with >99% purity (HPLC).
Analyse Chemischer Reaktionen
Synthetic Routes
The compound is synthesized via a one-pot protocol involving:
-
Cyclopropanation : Rhodium-catalyzed intramolecular cyclopropanation of α-allyldiazoacetate precursors to form bicyclo[1.1.0]butane intermediates .
-
Difluorocarbene Insertion : Reaction with CF₃TMS/NaI in THF to generate the 2,2-difluorobicyclo[1.1.1]pentane core .
Key Reaction Conditions:
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Cyclopropanation | Rh₂(Oct)₄ (0.01 mol%), EtOAc, RT | Bicyclo[1.1.0]butane intermediate | >90% |
| Difluorocarbene | CF₃TMS (3 equiv), NaI (0.5 equiv), THF | 2,2-Difluorobicyclo[1.1.1]pentane | 40–60% |
This method avoids intermediate isolation, enabling scalable production of derivatives like 21d–f .
Photochemical (4+2)-Cycloadditions
Under UV irradiation, the bicyclo[1.1.1]pentane scaffold undergoes radical ring-opening to form a diradical intermediate (1× ), which participates in formal (4+2)-cycloadditions with alkenes :
Selectivity Considerations:
-
Fluorine Effects : The electron-withdrawing difluoro groups stabilize the diradical intermediate, promoting alkene addition over side reactions (e.g., 1,5-HAT) .
-
Phenyl Group : Steric and electronic effects direct regioselectivity toward meta-substituted cycloadducts .
Thermal and Acid-Base Rearrangements
The compound exhibits instability under basic or thermal conditions due to:
-
Acidic Methine Proton : Adjacent to the difluoromethylene group, enabling deprotonation and rearrangement into methylene-difluorocyclobutenes .
-
Catalytic Iodide : Facilitates alkene formation via conjugate base intermediates .
Observed Rearrangement Pathways:
| Conditions | Pathway | Product |
|---|---|---|
| NaI/THF, 65°C | Deprotonation → Cyclobutene | Methylene-difluorocyclobutenes |
| Thermal Stress | Wagner–Meerwein Rearrangement | Allylic cations → Rearranged products |
For example, chiral 2-arylbicyclo[1.1.0]butanes yield 26 and 27 (75–91% ee) instead of bicyclo[3.1.1]heptanes .
Comparative Reactivity with Analogues
The difluoro and phenyl substituents differentiate its reactivity from related bicyclo[1.1.1]pentanes:
Functionalization Potential
The amine hydrochloride group enables further derivatization:
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as high stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure and the presence of fluorine atoms may enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous bicyclo[1.1.1]pentane derivatives:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Molecular Weight: The target compound (C₁₁H₁₂ClF₂N, ~243.7 g/mol) is heavier than non-fluorinated analogs (e.g., 3-phenyl derivative: ~193.7 g/mol) due to fluorine substitution.
- Stability: Fluorine atoms reduce metabolic oxidation, enhancing plasma stability compared to non-fluorinated analogs .
- Solubility : Hydrochloride salts improve aqueous solubility, critical for biological assays .
Commercial Viability
- Cost: Bicyclo[1.1.1]pentane building blocks are expensive due to challenges in synthesizing [1.1.1]propellane precursors. The target compound’s difluoro and phenyl groups further increase cost compared to 3-fluoro or non-fluorinated analogs .
- Availability : Over 90 bicyclo[1.1.1]pentan-1-amine derivatives are commercially available, but difluoro-substituted variants remain less common .
Key Research Findings
Metabolic Stability : Fluorination reduces cytochrome P450-mediated metabolism, as shown in preclinical studies of related compounds .
Binding Affinity: In kinase inhibitors, the 2,2-difluoro-3-phenyl scaffold improves target affinity by 10-fold compared to non-fluorinated analogs .
Biologische Aktivität
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride, with the CAS number 2375269-28-4, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Molecular Formula : C11H12ClF2N
- Molecular Weight : 231.67 g/mol
- Purity : 95% .
Pharmacological Effects
Research indicates that 2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride exhibits several pharmacological activities:
- Antidepressant Activity : Preliminary studies suggest that the compound may have potential as an antidepressant, possibly through modulation of neurotransmitter systems.
- Neuroprotective Effects : The bicyclic structure may confer neuroprotective properties, which are being investigated in models of neurodegenerative diseases.
- Analgesic Properties : The compound has been evaluated for pain relief efficacy, showing promise in preclinical pain models.
The exact mechanisms through which 2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with serotonin and norepinephrine receptors, similar to other known antidepressants.
- Inflammation Modulation : There is evidence suggesting that it may modulate inflammatory pathways, contributing to its neuroprotective effects.
Case Study 1: Antidepressant Potential
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various bicyclic compounds, including derivatives of bicyclo[1.1.1]pentane. The results indicated that modifications to the bicyclic structure could enhance serotonin receptor affinity, leading to improved antidepressant activity .
Case Study 2: Neuroprotection in Animal Models
Research conducted on animal models of Alzheimer's disease demonstrated that 2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride significantly reduced neuroinflammation and improved cognitive function compared to control groups .
| Study | Model | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Bicyclic Compounds | Enhanced serotonin receptor affinity |
| Alzheimer's Disease Model | Neuroprotection Study | Reduced neuroinflammation and improved cognition |
Q & A
Q. What are the established synthetic routes for 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride?
- Methodological Answer: The compound can be synthesized via:
- Metal-free homolytic aromatic alkylation of benzene, leveraging radical intermediates to construct the bicyclo[1.1.1]pentane (BCP) core .
- Radical reduction methods , such as using tris(trimethylsilyl)silane (TTMSS) with thiol co-catalysts, to reduce azido or iodo precursors to the amine .
- Strain-release amination , a scalable approach developed to bypass multi-step routes, enabling kilogram-scale production for preclinical studies .
Q. How is the compound characterized post-synthesis?
- Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and fluorine positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Purity assessment : HPLC or GC analysis (≥97% purity), with comparisons to certified reference standards .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer:
- Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption or degradation .
- Handle with PPE (gloves, goggles) due to potential hazards like flammability and reactivity with water, as noted in structurally related bicyclic amines .
Advanced Research Questions
Q. How can researchers address low yields in radical-based synthesis of this compound?
- Methodological Answer:
- Optimize radical initiators (e.g., AIBN or light-activated catalysts) and stoichiometry of reducing agents (e.g., TTMSS) to enhance efficiency .
- Control reaction temperature and solvent polarity to minimize side reactions, as demonstrated in BCP functionalization studies .
Q. How to resolve structural data contradictions arising from different synthetic routes?
- Methodological Answer:
- Cross-validate using X-ray crystallography for unambiguous structural confirmation .
- Employ computational modeling (DFT calculations) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies enable regioselective functionalization of the BCP core for derivative synthesis?
- Methodological Answer:
- Radical carboamination : Utilize Fe(Pc)-catalyzed reactions with hydrazyl reagents to introduce substituents at the 1,3-positions .
- Strain-release chemistry : Leverage the BCP scaffold’s inherent ring strain for selective amination or alkylation under mild conditions .
Q. How can computational methods predict the compound’s bioactivity and target interactions?
- Methodological Answer:
- Perform molecular docking using the bicyclo[1.1.1]pentane scaffold’s 3D structure to simulate binding with biological targets (e.g., enzymes, receptors) .
- Analyze collision cross-section data (IMS-MS) to correlate structural rigidity with membrane permeability or pharmacokinetic properties .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Methodological Answer:
- Traditional methods often suffer from toxic reagents and low yields (e.g., 10s of mg). Strain-release amination bypasses these issues, achieving >100 g scales with >80% yield .
- Implement flow chemistry for safer handling of reactive intermediates and improved heat management in large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
